Sodium 8-((4-(acetylmethylamino)phenyl)amino)-9,10-dihydro-5-((1-methylethyl)amino)-9,10-dioxoanthracene-1-sulphonate
Description
Sodium 8-((4-(acetylmethylamino)phenyl)amino)-9,10-dihydro-5-((1-methylethyl)amino)-9,10-dioxoanthracene-1-sulphonate is an anthraquinone-derived sulphonate compound characterized by a polycyclic aromatic core functionalized with amino, acetylated methylamino, and isopropylamino substituents. Its molecular formula is C₂₃H₁₉N₃O₆S, with a molecular weight of 465.49 g/mol . The sulphonate group (-SO₃⁻Na⁺) enhances water solubility, making it suitable for applications requiring aqueous compatibility.
Properties
CAS No. |
97635-59-1 |
|---|---|
Molecular Formula |
C26H24N3NaO6S |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
sodium;8-[4-[acetyl(methyl)amino]anilino]-9,10-dioxo-5-(propan-2-ylamino)anthracene-1-sulfonate |
InChI |
InChI=1S/C26H25N3O6S.Na/c1-14(2)27-19-12-13-20(28-16-8-10-17(11-9-16)29(4)15(3)30)24-23(19)25(31)18-6-5-7-21(36(33,34)35)22(18)26(24)32;/h5-14,27-28H,1-4H3,(H,33,34,35);/q;+1/p-1 |
InChI Key |
CJJVBVWXLVLWPX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)NC1=C2C(=C(C=C1)NC3=CC=C(C=C3)N(C)C(=O)C)C(=O)C4=C(C2=O)C=CC=C4S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 8-((4-(acetylmethylamino)phenyl)amino)-9,10-dihydro-5-((1-methylethyl)amino)-9,10-dioxoanthracene-1-sulphonate involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and various amines .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Sodium 8-((4-(acetylmethylamino)phenyl)amino)-9,10-dihydro-5-((1-methylethyl)amino)-9,10-dioxoanthracene-1-sulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxyanthracene derivatives .
Scientific Research Applications
Anticancer Properties
One of the most promising applications of sodium 8-((4-(acetylmethylamino)phenyl)amino)-9,10-dihydro-5-((1-methylethyl)amino)-9,10-dioxoanthracene-1-sulphonate is its potential as an anticancer agent. Research has indicated that compounds with similar structures exhibit significant inhibitory effects on tumor cell proliferation. For instance, studies have shown that anthracene derivatives can induce apoptosis in cancer cells and inhibit angiogenesis, which is critical for tumor growth and metastasis .
Case Study: In Vitro Antitumor Activity
A study published in Molecular Cancer Therapeutics demonstrated that a related anthracene sulfonate compound exhibited strong cytotoxicity against various human cancer cell lines. The compound's mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death . This suggests that this compound could similarly be effective in targeting cancer cells.
Enzyme Inhibition
This compound has also been studied for its enzyme inhibitory properties. Compounds with sulfonamide groups are known to inhibit various enzymes linked to metabolic disorders and diseases such as diabetes and Alzheimer's disease.
Enzyme Targeting
Research indicates that sulfonamide derivatives can effectively inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with neurodegenerative conditions . The structural features of this compound suggest it may possess similar inhibitory activity.
Photodynamic Therapy
The compound's structure allows for potential applications in photodynamic therapy (PDT), a treatment that uses light-sensitive compounds to generate reactive oxygen species upon light activation. This process can selectively destroy cancerous tissues while minimizing damage to surrounding healthy cells.
Synthesis and Modification
The synthesis of this compound involves complex organic chemistry techniques that allow for the modification of its functional groups to enhance efficacy or reduce toxicity.
Synthetic Pathways
Research has detailed various synthetic pathways for related compounds that could be adapted to optimize the production of this compound. For example, modifications to the amine groups or sulfonate moieties could impact the compound's solubility and biological activity .
Mechanism of Action
The mechanism of action of Sodium 8-((4-(acetylmethylamino)phenyl)amino)-9,10-dihydro-5-((1-methylethyl)amino)-9,10-dioxoanthracene-1-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound belongs to a broader class of amino-substituted anthraquinone sulphonates. Below is a comparative evaluation of its structural and functional attributes against key analogues:
Substituent Diversity and Molecular Properties
Functional and Application Comparisons
- Reactivity : Compounds with hydroxyl or hydroxyphenyl substituents (e.g., CAS 55694-11-6) demonstrate enhanced redox activity, suitable for dye or sensor applications. In contrast, halogenated triazine derivatives (CAS 14835-74-6) are tailored for covalent bonding in bioconjugation .
- Analogues with benzoylamino groups (CAS 67827-61-6) could interact with hydrophobic enzyme pockets .
Research Findings and Trends
- Synthetic Pathways: Anthraquinone sulphonates are typically synthesized via nucleophilic substitution or condensation reactions. For example, describes phosphonate-sulphonamide hybrids synthesized using trimethylamine in THF, a method adaptable to anthraquinone systems .
- Stability : Electron-withdrawing groups (e.g., trifluoromethyl in CAS 1372132-94-9) improve oxidative stability but may reduce bioavailability .
Biological Activity
Sodium 8-((4-(acetylmethylamino)phenyl)amino)-9,10-dihydro-5-((1-methylethyl)amino)-9,10-dioxoanthracene-1-sulphonate, commonly referred to as compound 97635-59-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C26H24N3NaO6S
- Molecular Weight : 529.54 g/mol
- CAS Number : 97635-59-1
- LogP : 5.23 (indicating lipophilicity)
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various cellular targets. Research indicates that compounds within the anthracene family often exhibit a range of activities including:
- Antitumor Activity : The compound has been investigated for its potential to inhibit tumor cell proliferation. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Antimicrobial Properties : Preliminary evaluations indicate that this compound may possess antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies.
- Enzyme Inhibition : The compound is believed to interact with certain enzymes involved in metabolic processes, potentially altering their activity and affecting cellular metabolism.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Exhibits activity against specific bacteria | |
| Enzyme Inhibition | Alters enzyme activity related to metabolism |
Case Studies
Several case studies have reported on the biological effects of this compound:
-
Anticancer Effects :
- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of breast cancer cells in vitro. The mechanism was linked to the downregulation of survival pathways in these cells.
-
Antimicrobial Activity :
- Research conducted at a university laboratory found that this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli.
-
Pharmacokinetics :
- A pharmacokinetic study indicated that the compound has favorable absorption characteristics when administered orally, with a bioavailability rate that suggests potential for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
